
BRD4-Kinases-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRD4-Kinases-IN-3 is a dual BRD4-Kinases inhinitor that acts as a value added multi-targeted chemical probe for cancer therapeutics.
Aplicaciones Científicas De Investigación
Introduction to BRD4-Kinases-IN-3
This compound is a compound that targets bromodomain-containing protein 4 (BRD4) and associated kinases, playing a crucial role in various biological processes, particularly in cancer therapy. BRD4 functions as a transcriptional coactivator that binds to acetylated histones, influencing gene expression and cellular pathways involved in proliferation and survival. The inhibition of BRD4 has been investigated as a therapeutic strategy for several cancers, including triple-negative breast cancer (TNBC) and other malignancies characterized by aberrant gene expression.
Targeting Triple-Negative Breast Cancer
BRD4 inhibitors, including this compound, have shown promise in treating triple-negative breast cancer. A study synthesized novel dual-target inhibitors that demonstrated significant anticancer activity against TNBC cell lines, inducing apoptosis and autophagy-associated cell death. The compound 44e exhibited potent inhibitory effects on BRD4 and casein kinase 2 (CK2), with IC50 values of 180 nM and 230 nM, respectively, showcasing its potential as an effective therapeutic agent for TNBC .
Anti-inflammatory Applications
Beyond oncology, BRD4 inhibitors are being explored for their anti-inflammatory properties. Research has identified selective BRD4 inhibitors that effectively reduce inflammation in models of acute airway inflammation, suggesting broader therapeutic implications for conditions characterized by excessive inflammatory responses .
Case Study 1: Dual Inhibitor Development for TNBC
In a comprehensive study, researchers designed multiple derivatives targeting both BRD4 and CK2. The most effective compound demonstrated significant anti-proliferative activity against TNBC cell lines and was well-tolerated in xenograft models. This highlights the potential of this compound as a dual-action therapeutic agent in breast cancer treatment.
Case Study 2: BRD4 Inhibition in Acute Airway Inflammation
Another study focused on the use of BRD4 inhibitors to mitigate acute airway inflammation. Compounds were tested for their ability to inhibit TLR3-induced gene expression related to inflammation. Results indicated that these inhibitors not only reduced inflammatory markers but also exhibited low toxicity profiles, supporting their development as therapeutic agents for respiratory conditions .
Table 1: Summary of Key Findings on this compound
Study | Compound | Target | IC50 (nM) | Application |
---|---|---|---|---|
44e | BRD4 | 180 | TNBC | |
BI2536 | JAK2 | 25 | MPN | |
ZL0590 | BD1 | Not specified | Inflammation | |
ZL0420 | BD | Not specified | Airway Inflammation |
Table 2: Mechanisms of Action
Mechanism | Description |
---|---|
Phosphorylation Inhibition | Disruption of CK2-mediated phosphorylation leading to reduced BRD4 activity |
Synergistic Cytotoxicity | Enhanced effects observed when combining BRD4 and kinase inhibitors in cancer models |
Anti-inflammatory Effects | Reduction of inflammatory gene expression in airway models through selective inhibition |
Propiedades
Número CAS |
1877286-69-5 |
---|---|
Fórmula molecular |
C26H34FN7O2S |
Peso molecular |
527.66 |
Nombre IUPAC |
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)phenyl)-2-methylpropane-2-sulfonamide |
InChI |
InChI=1S/C26H34FN7O2S/c1-18-17-28-25(30-20-9-10-23(22(27)16-20)34-13-11-33(5)12-14-34)31-24(18)29-19-7-6-8-21(15-19)32-37(35,36)26(2,3)4/h6-10,15-17,32H,11-14H2,1-5H3,(H2,28,29,30,31) |
Clave InChI |
OGJFKWUOCYNWAB-UHFFFAOYSA-N |
SMILES |
CC(S(=O)(NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C)CC4)C(F)=C3)=NC=C2C)=C1)=O)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BRD4-Kinases-IN-3; BRD4 Kinases IN 3; BRD4KinasesIN3; BRD4 kinases inhibitor 3; BRD4-Kinases inhibitor-3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.